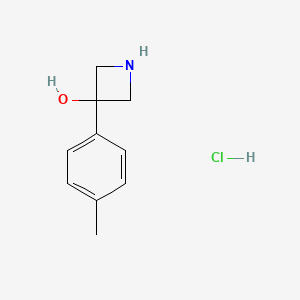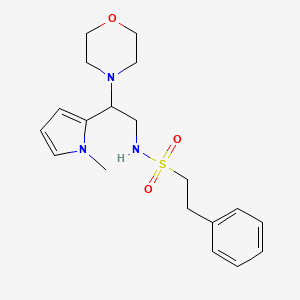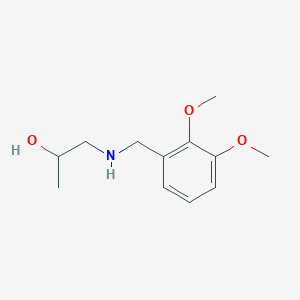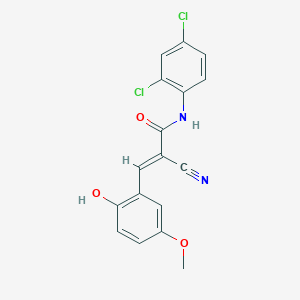
3-(4-Methylphenyl)azetidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Methylphenyl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2460755-00-2 . It has a molecular weight of 199.68 . The IUPAC name for this compound is 3-(p-tolyl)azetidin-3-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c1-8-2-4-9 (5-3-8)10 (12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Industrial Applications
- Optimized Synthesis for Commercial Use : An optimized process for the synthesis of 1-benzylazetidin-3-ol, utilized as a starting material for 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride, has been developed. This process emphasizes economical production using cost-effective starting materials and reduces byproduct formation (Reddy et al., 2011).
Biological and Medicinal Research
Antimicrobial Activity : Various derivatives of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride have been synthesized and evaluated for their antimicrobial properties. For instance, novel phenyl pyrazoline derivatives exhibited significant antibacterial and antifungal activities (Shah & Patel, 2012). Similarly, other azetidin-2-one compounds have shown potent antimicrobial activities against various bacterial and fungal strains (Halve et al., 2007).
Antitumor and Antiproliferative Properties : Some derivatives of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride have shown promising antitumor properties. For example, specific azetidin-2-one compounds demonstrated significant antiproliferative effects in breast cancer cells and interacted with tubulin, suggesting potential as anticancer agents (Greene et al., 2016).
Anti-inflammatory Effects : Azetidin-2-one derivatives have also been explored for their anti-inflammatory properties. Certain compounds showed potent and significant anti-inflammatory effects, comparable to the drug indomethacin (Sharma et al., 2013).
Chemical and Structural Studies
Crystal and Molecular Structure Analysis : The crystal and molecular structure of related compounds, such as 1-(Diphenylmethyl)azetidin-3-ol, have been studied to understand their chemical properties and potential applications (Ramakumar et al., 1977).
Novel Synthesis Approaches : Innovative synthesis methods for azetidin-2-one derivatives have been developed, offering new avenues for the creation of compounds with potential biological activities (Raval et al., 2009).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. The compound should be handled with care, following the precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .
Mode of Action
As a non-cleavable linker in ADCs, 3-(4-Methylphenyl)azetidin-3-ol hydrochloride connects the antibody to the cytotoxic drug . In PROTACs, it serves as an alkyl chain-based linker, connecting the ligand for an E3 ubiquitin ligase and the target protein .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in PROTACs. This system is exploited by PROTACs to selectively degrade target proteins .
properties
IUPAC Name |
3-(4-methylphenyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEMBZFDCFYOBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CNC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)azetidin-3-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)


![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)
![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)




![N-1,3-benzodioxol-5-yl-1-[(3-chlorobenzyl)oxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2370251.png)

